molecular formula C12H20N2O4Si B8678123 methyl 2-formyl-1-((2-(trimethylsilyl)-ethoxy)-methyl)-1H-imidazole-4-carboxylate

methyl 2-formyl-1-((2-(trimethylsilyl)-ethoxy)-methyl)-1H-imidazole-4-carboxylate

Cat. No. B8678123
M. Wt: 284.38 g/mol
InChI Key: YRBSZODDDMRDMI-UHFFFAOYSA-N
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Patent
US07705042B2

Procedure details

To a solution of 2-bromo-1-(2-trimethylsilanyl-ethoxymethyl)-1H-imidazole-4-carboxylic acid methyl ester (0.25 g, 0.74 mmol) (as prepared in the previous step) in THF (3 mL) at −40° C. was added dropwise a solution of 2M i-PrMgCl in THF (0.37 mL, 0.74 mmol). The reaction was allowed to stir for 10 min at −40° C. and then cooled to −78° C. and DMF (0.3 mL) was added. The reaction was allowed to attain RT and stirred for 1 h. The reaction was quenched with saturated NH4Cl, diluted with EtOAc (10 mL) and washed with brine (2×10 mL) and the organic layer was concentrated. The title compound was eluted from a 10-g SPE cartridge (silica) with 50% EtOAc/hexane to give 0.11 g (53%) of a colorless oil. Mass spectrum (ESI, m/z): Calcd. for C12H20N2O4Si, 285.1 (M+H), found 284.7.
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.37 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Yield
53%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[N:6]=[C:7](Br)[N:8]([CH2:10][O:11][CH2:12][CH2:13][Si:14]([CH3:17])([CH3:16])[CH3:15])[CH:9]=1)=[O:4].C([Mg]Cl)(C)C.CN([CH:27]=[O:28])C>C1COCC1>[CH3:1][O:2][C:3]([C:5]1[N:6]=[C:7]([CH:27]=[O:28])[N:8]([CH2:10][O:11][CH2:12][CH2:13][Si:14]([CH3:17])([CH3:16])[CH3:15])[CH:9]=1)=[O:4]

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
COC(=O)C=1N=C(N(C1)COCC[Si](C)(C)C)Br
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Name
Quantity
0.37 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0.3 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
to stir for 10 min at −40° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to −78° C.
CUSTOM
Type
CUSTOM
Details
to attain RT
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated NH4Cl
ADDITION
Type
ADDITION
Details
diluted with EtOAc (10 mL)
WASH
Type
WASH
Details
washed with brine (2×10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated
WASH
Type
WASH
Details
The title compound was eluted from a 10-g SPE cartridge (silica) with 50% EtOAc/hexane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC(=O)C=1N=C(N(C1)COCC[Si](C)(C)C)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.11 g
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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